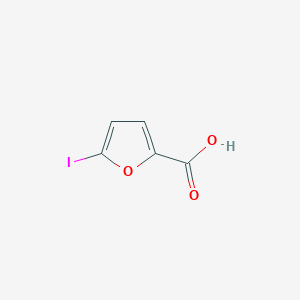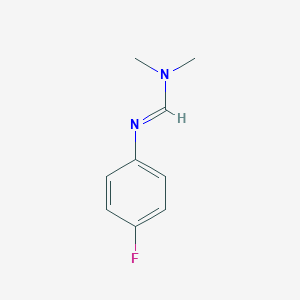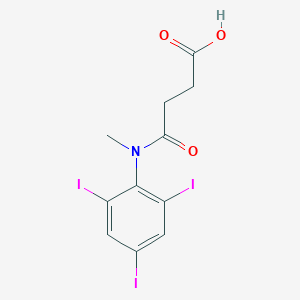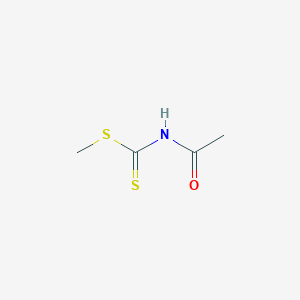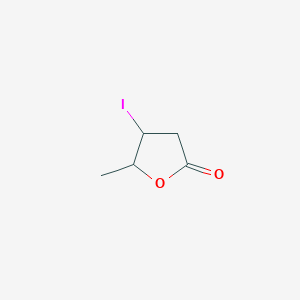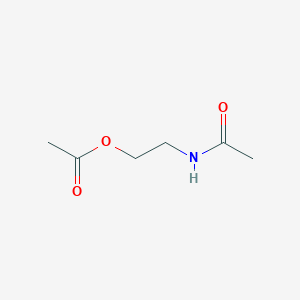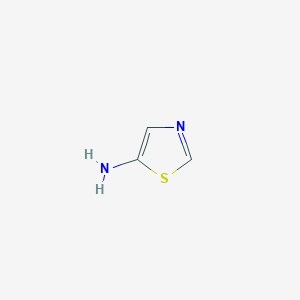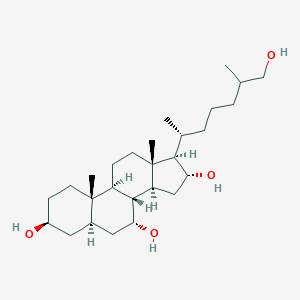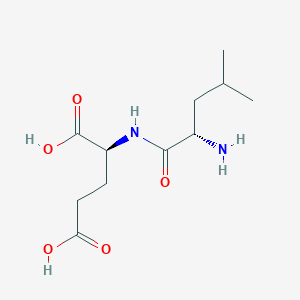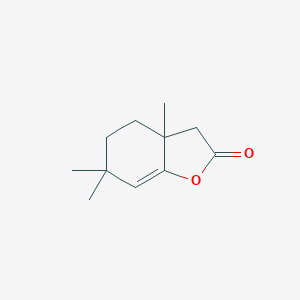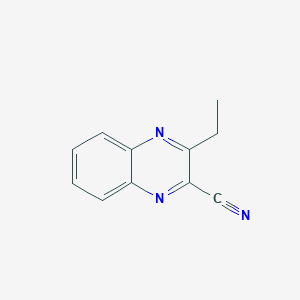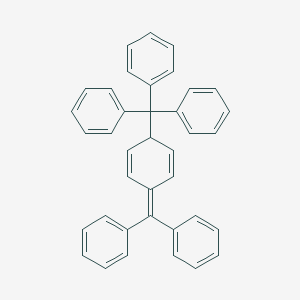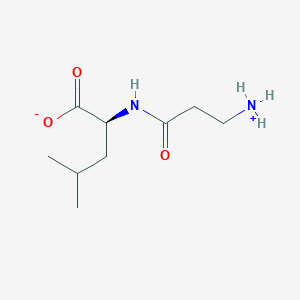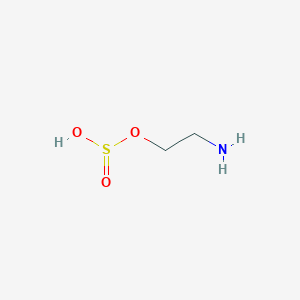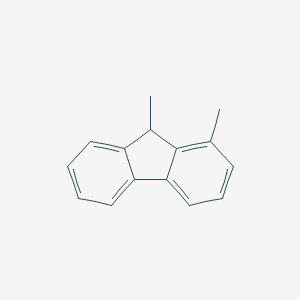
1,9-Dimethylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dimethylfluorene is a polycyclic aromatic hydrocarbon that belongs to the family of fluorene compounds. It is a colorless solid that is soluble in organic solvents such as chloroform, benzene, and toluene. 1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,9-Dimethylfluorene is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi interactions.
Effets Biochimiques Et Physiologiques
1,9-Dimethylfluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,9-Dimethylfluorene in lab experiments include its unique properties and potential applications in various fields. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for research on 1,9-Dimethylfluorene. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
1,9-Dimethylfluorene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts alkylation reaction involves the reaction of fluorene with a methylating agent in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative with a halogenated fluorene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with a halogenated fluorene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1,9-Dimethylfluorene has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a model compound for studying the photochemical reactions of polycyclic aromatic hydrocarbons. It has also been used as a fluorescent probe for the detection of metal ions and organic molecules in biological systems.
Propriétés
Numéro CAS |
17057-98-6 |
|---|---|
Nom du produit |
1,9-Dimethylfluorene |
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3 |
Clé InChI |
BNGCFLDEAHJKPE-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
SMILES canonique |
CC1C2=CC=CC=C2C3=CC=CC(=C13)C |
Autres numéros CAS |
30582-01-5 |
Synonymes |
1,9-dimethylfluorene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



